Beryllium hydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

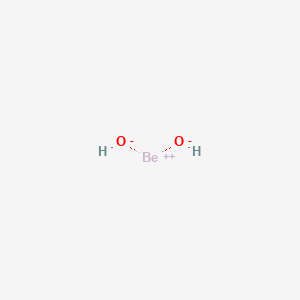

Beryllium dihydroxide is a beryllium hydroxide.

This compound is a hydroxide of beryllium. Beryllium is a lightweight alkaline earth metal with the atomic number 4. It is a relatively rare element found naturally only combined with other elements in minerals. (L24)

Biological Activity

Beryllium hydroxide (Be(OH)₂) is a compound of beryllium that has garnered attention due to its biological activity, particularly in relation to human health and environmental exposure. This article discusses the biological effects, mechanisms of toxicity, and relevant case studies related to this compound, supported by data tables and research findings.

Overview of this compound

This compound is an inorganic compound that is typically produced from the reaction of beryllium oxide (BeO) with water or alkaline solutions. It is characterized by its low solubility in water, which influences its biological activity and toxicity.

Respiratory Exposure

The primary route of exposure to beryllium compounds, including this compound, is through inhalation. Once inhaled, beryllium can cause various respiratory issues, including Chronic Beryllium Disease (CBD), which is an immune-mediated granulomatous condition. The mechanisms include:

- Sensitization : Exposure to beryllium can lead to sensitization in susceptible individuals, where the immune system reacts abnormally to the metal.

- T-cell Activation : Beryllium ions are presented by antigen-presenting cells (APCs) to T-cells, leading to proliferation and release of pro-inflammatory cytokines such as IL-2 and TNF-α .

- Granuloma Formation : This immune response can result in granuloma formation in the lungs, which disrupts normal lung function .

Distribution and Half-Life

Research indicates that once absorbed into the body, beryllium has a long biological half-life. For instance:

- The half-life of this compound in human tissues can extend up to 74,000 days .

- Beryllium tends to accumulate in the lungs and lymph nodes, with significant retention observed in various animal studies .

Animal Studies

- Rats : A study involving rats exposed to aerosolized beryllium sulfate showed significant accumulation of beryllium in the lungs and tracheobronchial lymph nodes. The study found that male rats exhibited a greater capacity for clearance compared to females .

- Mice : In experiments where mice were exposed to fine particles of beryllium compounds, pulmonary concentrations were notably higher in those exposed to beryllium oxide compared to other forms .

| Study | Species | Exposure Type | Key Findings |

|---|---|---|---|

| Reeves & Vorwald (1967) | Rats | Aerosolized Be sulfate | Accumulation in lungs; gender differences in clearance |

| Krachler et al. (1999) | Humans | Occupational exposure | Beryllium found in umbilical cord blood; potential for transplacental transfer |

| Haley et al. (1990) | Rats | Chronic exposure | Hemorrhagic lungs observed post-exposure |

Human Studies

Human epidemiological studies have indicated an increased risk of respiratory diseases among workers exposed to beryllium compounds. For example:

- A retrospective cohort study found higher all-cause mortality rates among beryllium workers compared to the national average, particularly concerning respiratory-related fatalities .

- The Beryllium Lymphocyte Proliferation Test (BeLPT) has been utilized as a screening tool for detecting sensitization and early stages of CBD among workers .

Toxicological Profile

The toxicological profile of this compound reveals several critical health effects:

Properties

CAS No. |

13327-32-7 |

|---|---|

Molecular Formula |

BeH2O2 |

Molecular Weight |

43.027 g/mol |

IUPAC Name |

beryllium;dihydroxide |

InChI |

InChI=1S/Be.2H2O/h;2*1H2/q+2;;/p-2 |

InChI Key |

WPJWIROQQFWMMK-UHFFFAOYSA-L |

SMILES |

[Be+2].[OH-].[OH-] |

Canonical SMILES |

[Be+2].[OH-].[OH-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.